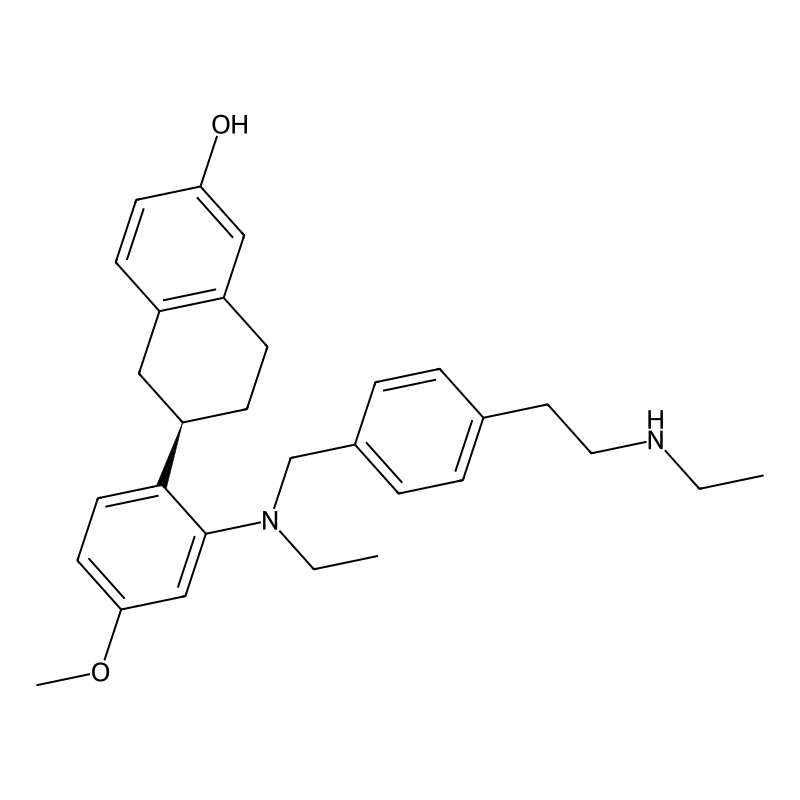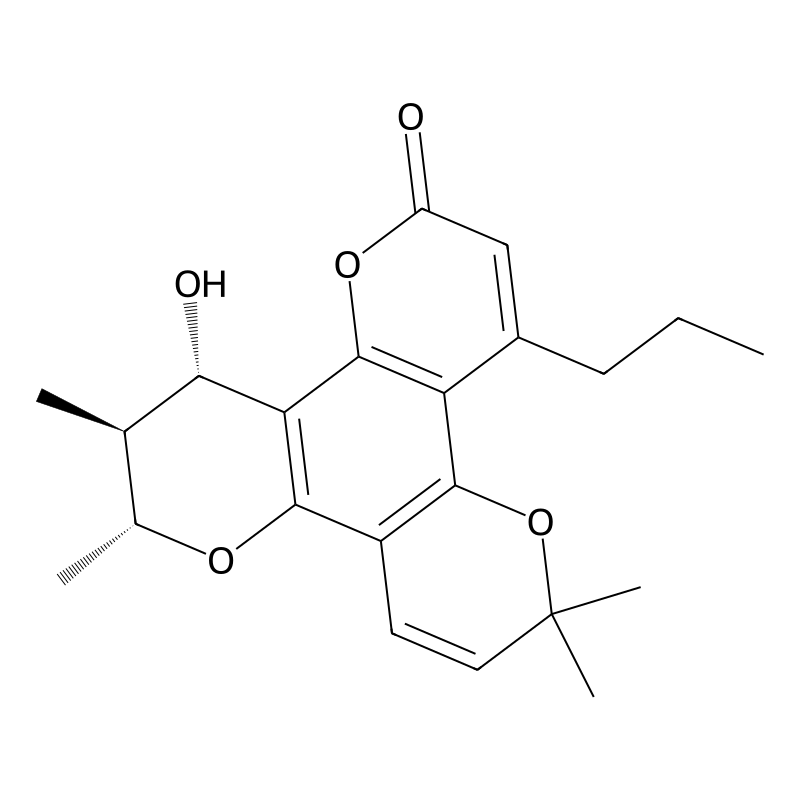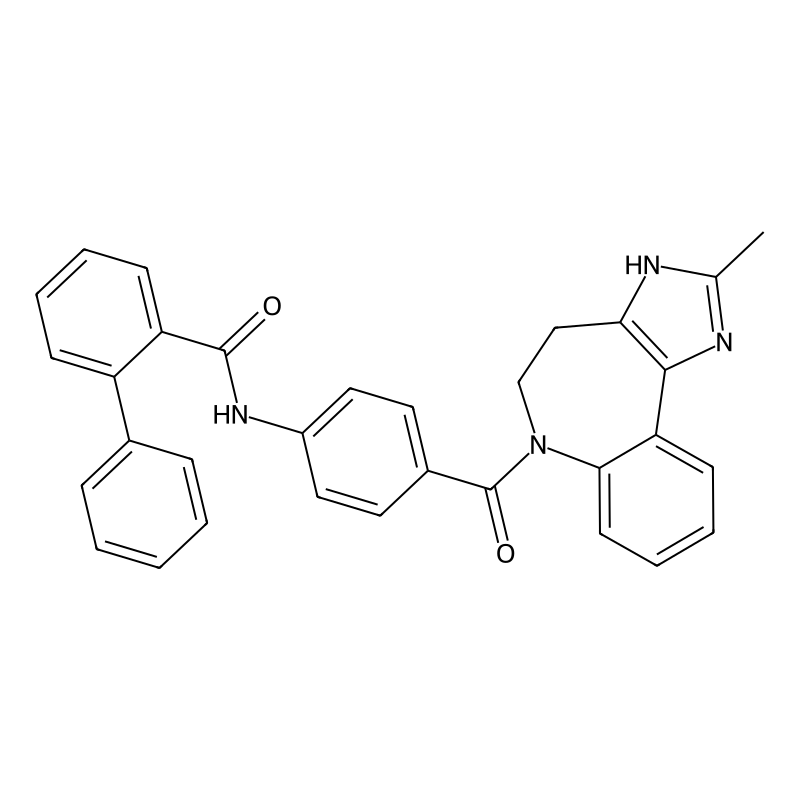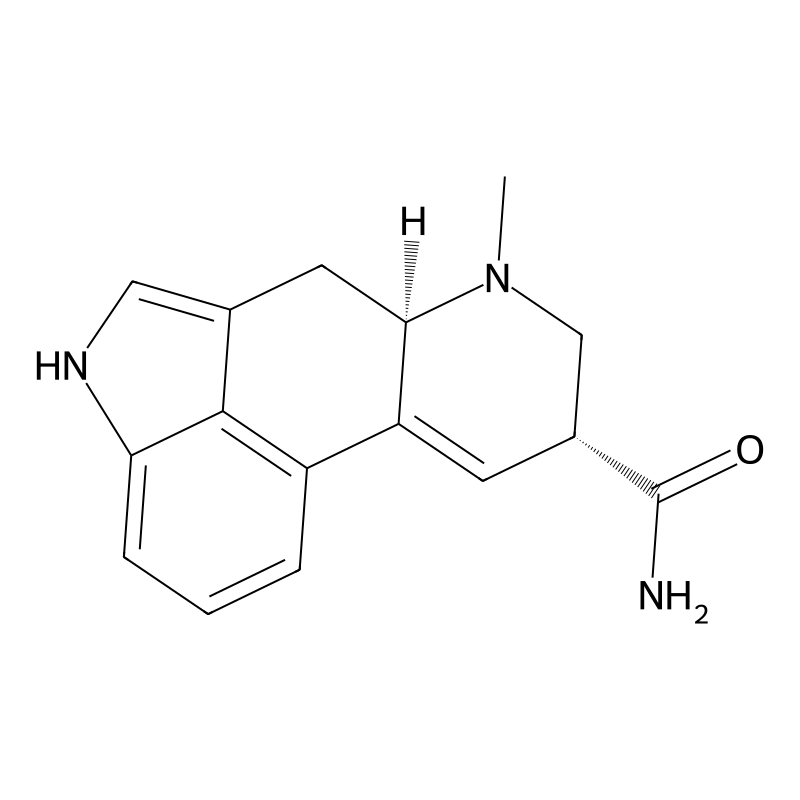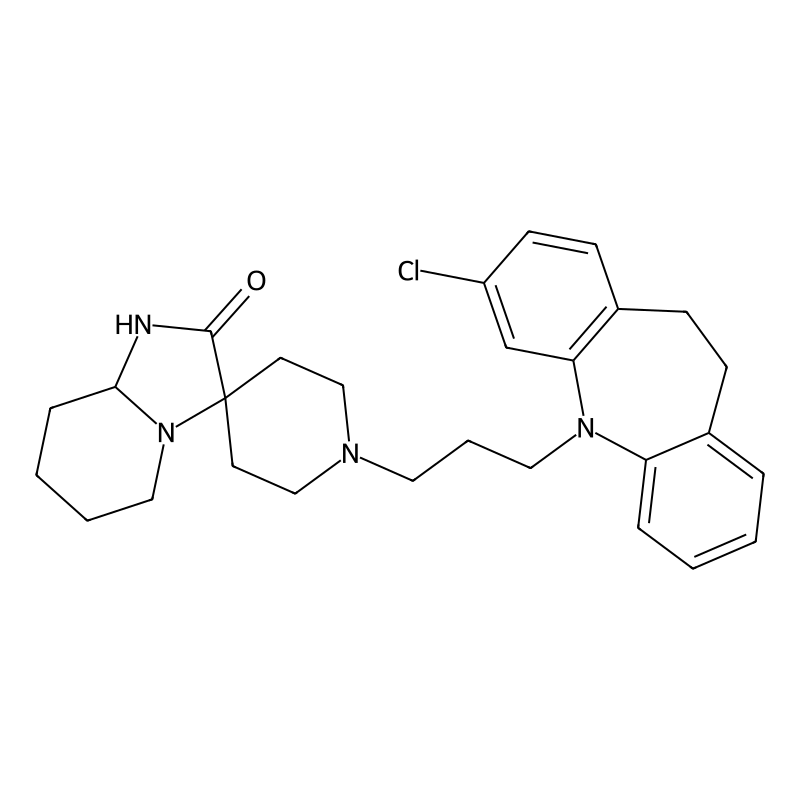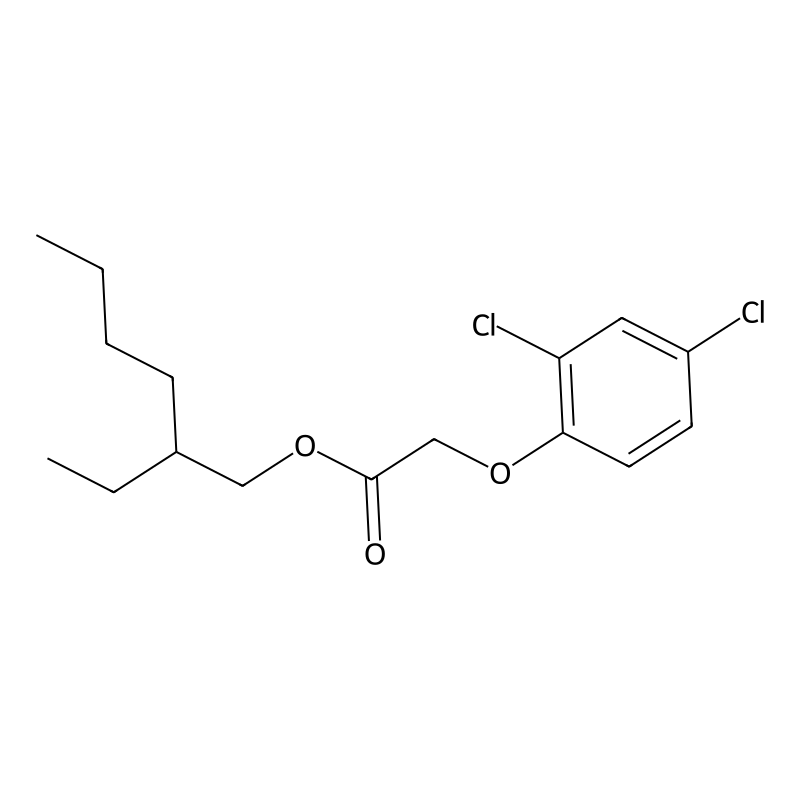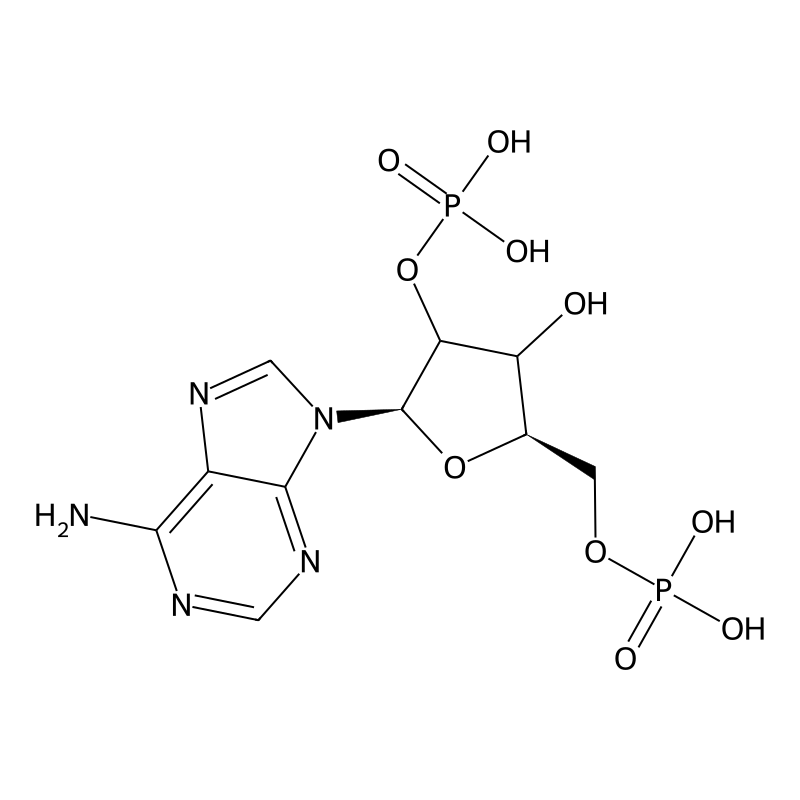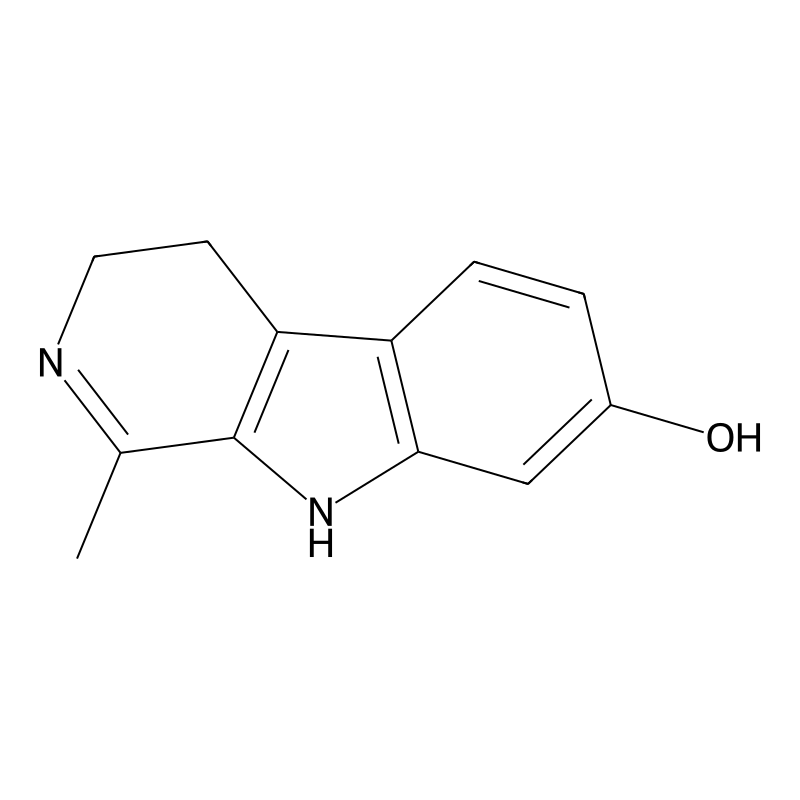5-alpha-Androst-16-en-3-alpha-ol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
5-alpha-Androst-16-en-3-alpha-ol, commonly referred to as androstenol, is a steroidal compound classified within the 16-androstene class. It is primarily recognized as a pheromone and neurosteroid found in humans and other mammals, particularly in pigs. This compound is notable for its characteristic musk-like odor, which plays a significant role in social and reproductive behaviors among various species. In humans, androstenol is synthesized mainly in the testes and can also be found in urine, blood plasma, and saliva. Its presence in axillary sweat contributes to its role as a pheromone, influencing social interactions and potential mate selection .
5-alpha-Androst-16-en-3-alpha-ol has been shown to influence several biological processes. It affects the pulsatile secretion of luteinizing hormone in females, decreasing its frequency during the follicular phase of the menstrual cycle . This modulation suggests a potential role in menstrual synchrony among women. Furthermore, androstenol exhibits anxiolytic-like and antidepressant-like effects in animal studies, indicating its impact on mood and behavior . Its ability to cross the blood-brain barrier further supports its neuroactive properties.
The synthesis of 5-alpha-Androst-16-en-3-alpha-ol can occur through both natural biosynthetic pathways and laboratory methods. In biological systems, it is derived from pregnenolone via a series of enzymatic transformations involving CYP17A1 and other steroidogenic enzymes . In laboratory settings, chemical synthesis can be achieved using steroidal precursors through various organic reactions that involve reduction and hydroxylation steps .
Androstenol has several applications across different fields:
- Pheromonal Research: Its role as a pheromone makes it significant in studies related to animal behavior and human social interactions.
- Fragrance Industry: Due to its musky odor, androstenol is utilized in perfumes and scent formulations.
- Behavioral Studies: Researchers explore its effects on human behavior, particularly regarding attraction and social dynamics .
Studies have demonstrated that 5-alpha-Androst-16-en-3-alpha-ol interacts with various receptors in the body. It acts as a positive allosteric modulator of the GABA receptor, which may contribute to its anxiolytic effects . Additionally, it has been shown to inhibit the constitutive androstane receptor (CAR), suggesting potential implications for metabolic processes related to steroid hormones . These interactions highlight its multifaceted biological roles.
5-alpha-Androst-16-en-3-alpha-ol shares structural similarities with several related compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| 3-beta-Androstenol | Stereoisomer | Does not potentiate GABA receptors like androstenol |
| Androstenedione | Precursor | Precursor to both androstenol and testosterone |
| Androsterone | Metabolite | Exhibits androgenic activity; less potent than androstenol |
| Androstadienone | Intermediate | Converted into androstenol; involved in pheromone signaling |
These compounds illustrate the diversity within the steroid family while highlighting the unique characteristics of 5-alpha-Androst-16-en-3-alpha-ol, particularly its pheromonal activity and neurosteroid functions .
